![molecular formula C15H21NO3S B562728 Ethyl [2-Diethylaminocarbonylthio)]phenylacetate CAS No. 1076198-03-2](/img/structure/B562728.png)
Ethyl [2-Diethylaminocarbonylthio)]phenylacetate
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Description
Scientific Research Applications
Synthesis and Distribution Studies
- Synthesis Techniques and Biodistribution : Ethyl [2-Diethylaminocarbonylthio)]phenylacetate has been synthesized through specific labeling techniques, including labeling on the carboxylic group and aminoethanol part. Studies have been conducted to analyze its biodistribution in rats following intravenous administration (Moreau et al., 1987).
Derivatives and Characterization
- Characterization of Derivatives : The synthesis of thio-1,3,4-oxadiazol-2-yl derivatives, including Ethyl [2-Diethylaminocarbonylthio)]phenylacetate, has been explored for industrial applications. These compounds have been subjected to various characterizations, including NMR and IR studies, to understand their chemical structures. Their potential applications in photoelectronic devices have also been suggested based on their absorption peaks in photoluminescence spectra (Shafi et al., 2021).
Catalytic Synthesis
- Catalytic Synthesis : The compound has been synthesized using techniques like high pressure microwave irradiation with different catalysts, highlighting its potential in chemical production and industrial applications. These studies provide insights into the optimal conditions for synthesis and catalyst reusability (An-wu, 2007).
Bioproduction from Renewable Feedstock
- Sustainable Bioproduction : Research has focused on the bioproduction of Ethyl [2-Diethylaminocarbonylthio)]phenylacetate from renewable feedstocks. The biosynthesis process involves enzymatic cascade reactions and fermentation, offering a green and sustainable method for producing this chemical and related compounds (Sundara Sekar et al., 2022).
Effect of Fluorine Substitution
- Influence of Fluorine Atoms : Studies have investigated the effects of fluorine substitution in derivatives of Ethyl [2-Diethylaminocarbonylthio)]phenylacetate. These investigations provide insights into the stereoselectivity of hydrolysis by cancer cell lines, offering potential implications for designing specific anticancer prodrugs (Yamazaki et al., 1996).
Synthesis by Solid Superacid
- Solid Superacid in Synthesis : The synthesis of Ethyl [2-Diethylaminocarbonylthio)]phenylacetate using solid superacid catalysts has been explored. This approach is noted for preventing environmental pollution and achieving high rates of esterification and product purity, indicating its eco-friendly and efficient nature (Ji-chun, 2004).
properties
IUPAC Name |
ethyl 2-[2-(diethylcarbamoylsulfanyl)phenyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-4-16(5-2)15(18)20-13-10-8-7-9-12(13)11-14(17)19-6-3/h7-10H,4-6,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBIUUPNUDSSBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)SC1=CC=CC=C1CC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652574 |
Source
|
Record name | Ethyl {2-[(diethylcarbamoyl)sulfanyl]phenyl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1076198-03-2 |
Source
|
Record name | Ethyl {2-[(diethylcarbamoyl)sulfanyl]phenyl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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